molecular formula C21H18N4O4 B14944447 2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B14944447
M. Wt: 390.4 g/mol
InChI Key: PNIQDYOSEMKYLD-UHFFFAOYSA-N
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Description

2,4-DIAMINO-5-(2,3-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridines. This compound is characterized by its unique structure, which includes a chromeno[2,3-b]pyridine core with various functional groups such as amino, methoxy, hydroxy, and cyanide groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-5-(2,3-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of salicylaldehyde with malononitrile in the presence of a base to form a chromeno[2,3-b]pyridine intermediate. This intermediate is then subjected to further functionalization reactions to introduce the amino, methoxy, hydroxy, and cyanide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-5-(2,3-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro groups can yield diamino derivatives.

Scientific Research Applications

2,4-DIAMINO-5-(2,3-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-5-(2,3-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, while the cyanide group can act as an electrophile, reacting with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIAMINO-5-(3’,4’-DIMETHOXYBENZYL)PYRIMIDINE: Similar structure but lacks the chromeno[2,3-b]pyridine core.

    2,4-DIAMINO-5-(5-AMINO-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE: Contains a pyrazole ring instead of the dimethoxyphenyl group.

Uniqueness

The uniqueness of 2,4-DIAMINO-5-(2,3-DIMETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE lies in its combination of functional groups and the chromeno[2,3-b]pyridine core, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N4O4/c1-27-14-5-3-4-12(19(14)28-2)16-11-7-6-10(26)8-15(11)29-21-17(16)18(23)13(9-22)20(24)25-21/h3-8,16,26H,1-2H3,(H4,23,24,25)

InChI Key

PNIQDYOSEMKYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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